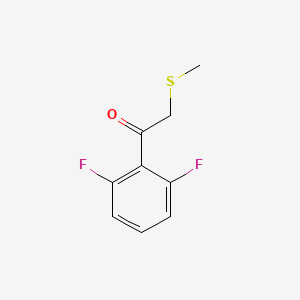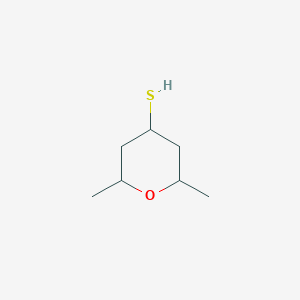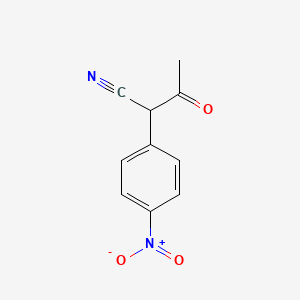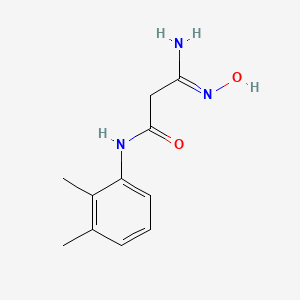![molecular formula C12H18ClN B13219862 Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
Butyl[1-(3-chlorophenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[1-(3-chlorophenyl)ethyl]amine is an organic compound that features a butyl group attached to an amine functional group, with a 3-chlorophenyl ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(3-chlorophenyl)ethyl]amine typically involves the reaction of 3-chlorophenyl ethylamine with butyl halides under basic conditions. A common method includes:
Nucleophilic Substitution Reaction: Reacting 3-chlorophenyl ethylamine with butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl[1-(3-chlorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Butyl[1-(3-chlorophenyl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl[1-(3-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Butyl[1-(4-chlorophenyl)ethyl]amine: Similar structure but with a chlorine atom at the 4-position.
Butyl[1-(3-bromophenyl)ethyl]amine: Similar structure but with a bromine atom instead of chlorine.
Butyl[1-(3-methylphenyl)ethyl]amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Butyl[1-(3-chlorophenyl)ethyl]amine is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in halogen bonding, adding another layer of interaction in biological systems.
Propiedades
Fórmula molecular |
C12H18ClN |
|---|---|
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
N-[1-(3-chlorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-3-4-8-14-10(2)11-6-5-7-12(13)9-11/h5-7,9-10,14H,3-4,8H2,1-2H3 |
Clave InChI |
WPSMKIJRTGPONS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)

![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)





![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)


